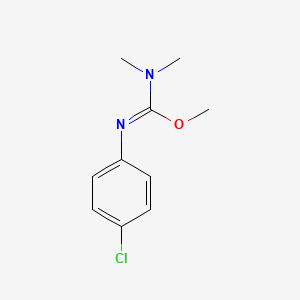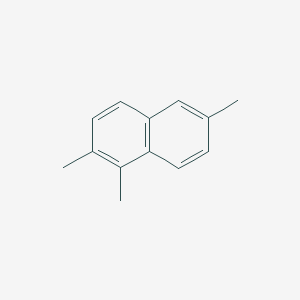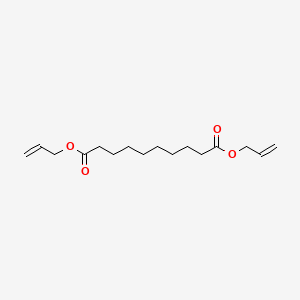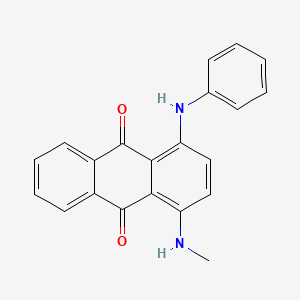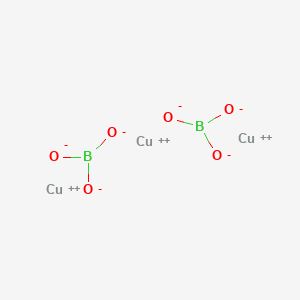
Kupferborat
Übersicht
Beschreibung
Cupric borate, also known as Copper (II) borate, is an inorganic compound with the formula Cu3(BO3)2 . It has been studied for its photocatalytic properties .
Synthesis Analysis
Cupric borate can be prepared by heating a stoichiometric mixture of copper (II) oxide and diboron trioxide to 900 °C . Other methods of synthesis involve the reaction of copper (II) salts with borate salts under certain conditions .
Molecular Structure Analysis
The molecular formula of cupric borate is Cu3(BO3)2, indicating it consists of three copper atoms, two boron atoms, and six oxygen atoms . The molar mass of cupric borate is around 427.24 g/mol .
Physical And Chemical Properties Analysis
Cupric borate typically appears as a blue or green crystalline solid . It is moderately soluble in water, especially under acidic conditions, but it’s insoluble in alcohol . The molar mass of cupric borate is around 427.24 g/mol .
Wissenschaftliche Forschungsanwendungen
Grüne Pigmentalternative
Historisch gesehen wurde Kupferborat als grünes Pigment vorgeschlagen, um das sehr giftige Pariser Grün zu ersetzen. Diese Anwendung nutzt seine lebendige Farbe, während sie weniger schädlich ist .
Photokatalytische Eigenschaften
This compound wurde wegen seiner photokatalytischen Eigenschaften untersucht. Photokatalysatoren sind Materialien, die Licht absorbieren, um eine chemische Reaktion zu ermöglichen. Diese Materialien werden in einer Vielzahl von Anwendungen eingesetzt, darunter die Wasser- und Luftreinigung .
Dehydratisierungs-Katalysator
Als Dehydratisierungs-Katalysator wird this compound in chemischen Reaktionen eingesetzt, bei denen die Entfernung von Wasser erforderlich ist. Diese Eigenschaft ist besonders nützlich bei der Synthese verschiedener organischer Verbindungen .
Holzschutzmittel
This compound dient als Additiv in Holzschutzmitteln. Es hilft, Holz vor Fäulnis, Pilzen und Schädlingen zu schützen und so die Lebensdauer von Holzprodukten zu verlängern .
Feuerhemmer
Im Bereich der Brandschutztechnik wird this compound als Additiv in Feuerhemmern eingesetzt. Seine Anwesenheit trägt dazu bei, die Brennbarkeit von Materialien zu reduzieren und die Ausbreitung von Feuer zu verlangsamen .
Additiv für Ölfarben
Schließlich findet this compound auch als Additiv in Ölfarben Anwendung. Es trägt zur Stabilität und Intensität der Farben bei, die in verschiedenen künstlerischen und industriellen Farben verwendet werden .
Safety and Hazards
Zukünftige Richtungen
Cupric borate finds use in a variety of applications across different industries due to its unique properties. Noteworthy are its antifungal and insecticidal properties, which make it an effective agent for wood preservation . In agriculture, it is employed as a micronutrient and also as a fungicide to protect crops from various plant pathogens . Some studies suggest cupric borate may have potential uses as an antiseptic due to its antimicrobial properties, making it useful for medical and health-related applications . Future research directions could include further exploration of these applications and potential new uses.
Wirkmechanismus
Target of Action
Cupric borate, also known as Copper (II) borate, is an inorganic compound with the formula Cu3(BO3)2 . It consists of copper atoms in their cupric oxidation state and orthoborate groups It has been studied for its photocatalytic properties , suggesting that its targets could be related to light-absorbing molecules or structures.
Mode of Action
It’s known that copper ions can act as either a recipient or a donor of electrons, participating in various reactions . In the context of cupric borate, it’s suggested that the compound might interact with its targets through electron transfer processes .
Biochemical Pathways
Copper ions, which are part of the cupric borate compound, are known to be involved in a wide spectrum of proteins, such as copper/zinc superoxide dismutase (cu/zn sod or sod1), cytochrome c oxidase (c c o), mitogen-activated protein kinase mek1, and camp-degrading phosphodiesterase pde3b . These proteins are part of various biochemical pathways, suggesting that cupric borate could potentially affect these pathways.
Pharmacokinetics
It’s known that over 90% of the boric acid dose administered is excreted in the urine, irrespective of the administration route . This suggests that cupric borate, which contains boric acid, might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
It’s known that copper ions can generate free radicals and increase oxidative stress . Therefore, it’s possible that cupric borate could have similar effects. Additionally, cupric borate has been proposed to be used as a green pigment to replace the very toxic paris green , suggesting that it might have less toxic effects.
Action Environment
The action of cupric borate can be influenced by environmental factors. For instance, it’s known that the so-called metallic form of cupric borate is created if the reactant is cupric borate in a strongly alkaline environment . This suggests that the pH of the environment can influence the action, efficacy, and stability of cupric borate.
Biochemische Analyse
Biochemical Properties
Cupric borate interacts with various biomolecules in biochemical reactions. For instance, it has been found to have antibacterial activity against E. coli and S. aureus . The antibacterial process of Cupric borate involves changes in protein synthesis, which is essential for central metabolism and gene transcription, affecting proteins in the periplasm and inner and outer membranes .
Cellular Effects
Cupric borate has significant effects on various types of cells and cellular processes. For instance, it has been found to have a strong effect on bacterial strains, causing significant leakage of proteins and carbohydrates after treatment . This indicates that Cupric borate can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Cupric borate involves its interactions at the molecular level. For instance, it has been found to cause significant leakage in bacterial strains, indicating a strong effect on the cellular membrane . This suggests that Cupric borate may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of Cupric borate can change over time in laboratory settings. For instance, it has been found that the antibacterial activity of Cupric borate against E. coli and S. aureus varies with the concentration of Cupric borate . This suggests that the stability, degradation, and long-term effects of Cupric borate on cellular function can be observed in in vitro or in vivo studies.
Eigenschaften
IUPAC Name |
tricopper;diborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BO3.3Cu/c2*2-1(3)4;;;/q2*-3;3*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDTUBLRLRFEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].[Cu+2].[Cu+2].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu3(BO3)2, B2Cu3O6 | |
| Record name | Copper(II) borate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Copper(II)_borate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39290-85-2 | |
| Record name | Cupric borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039290852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid, copper salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid, copper salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HV7U2MWH9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium](/img/structure/B1616199.png)
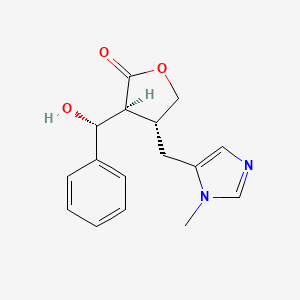
![3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid](/img/structure/B1616203.png)
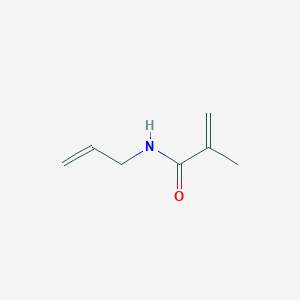
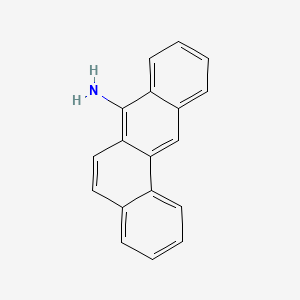


![Butanamide, N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-chloro-2-methylphenyl)azo]-3-oxo-](/img/structure/B1616212.png)
